molecular formula C24H26N2O6S2 B5427375 N-(2-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

N-(2-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B5427375
M. Wt: 502.6 g/mol
InChI Key: QBRLOIMGWIFRDG-XSFVSMFZSA-N
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Description

N-(2-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by a rhodanine core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) substituted with a 3,4,5-trimethoxybenzylidene group at the 5-position. The compound is further functionalized with a propanamide linker attached to a 2-ethoxyphenyl moiety. This structure aligns with bioactive thiazolidinone analogs known for their antitumor, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S2/c1-5-32-17-9-7-6-8-16(17)25-21(27)10-11-26-23(28)20(34-24(26)33)14-15-12-18(29-2)22(31-4)19(13-15)30-3/h6-9,12-14H,5,10-11H2,1-4H3,(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRLOIMGWIFRDG-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide is a complex organic compound belonging to the thiazolidinone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O6S2C_{23}H_{24}N_{2}O_{6}S_{2} with a molecular weight of approximately 488.6 g/mol. The structure features a thiazolidinone core, an ethoxyphenyl group, and a trimethoxybenzylidene moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition:
The thiazolidinone core can inhibit enzyme activity by binding to their active sites. This mechanism is crucial for its potential therapeutic effects against various diseases.

2. Modulation of Signaling Pathways:
The compound may interact with cell surface receptors or intracellular signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.

3. Antioxidant Activity:
The presence of the trimethoxybenzylidene moiety may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Anticancer Activity

Research has shown that thiazolidinone derivatives exhibit significant anticancer properties. A study evaluating similar compounds demonstrated their effectiveness in inducing apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of proliferation markers such as cyclins and CDKs .

Antimicrobial Activity

This compound has also been tested for antimicrobial efficacy. In vitro studies indicated potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and some fungal strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
N-(4-methoxyphenyl)-3-(...)C22H22N2O6S2Anticancer, Antimicrobial
N-(4-chlorophenyl)-3-(...)C22H22N2O6S2Anticancer
N-(2-hydroxyphenyl)-3-(...)C23H24N2O6S2Antioxidant

This table illustrates how similar compounds have exhibited varying degrees of biological activity, highlighting the unique profile of N-(2-ethoxyphenyl)-3-(...) due to its specific substituents.

Case Studies

1. Study on Anticancer Properties:
A recent study published in a peer-reviewed journal investigated the anticancer effects of thiazolidinone derivatives on breast cancer cell lines. The results indicated that compounds similar to N-(2-ethoxyphenyl)-3-(...) induced significant apoptosis and inhibited tumor growth in vivo models.

2. Investigation of Antimicrobial Effects:
Another study focused on the antimicrobial properties of thiazolidinones against Escherichia coli and Staphylococcus aureus. The findings revealed that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as therapeutic agents in treating bacterial infections .

Comparison with Similar Compounds

Core Modifications

  • Rhodanine vs. Oxazolone/Thiazolo-pyrimidine Derivatives :
    • The rhodanine core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) in the target compound differentiates it from oxazolone derivatives (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one in ) and thiazolo-pyrimidine derivatives (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate in ). The rhodanine scaffold enhances thiol-mediated reactivity and metal chelation, which may influence biological activity .

Substituent Variations

  • Benzylidene Group: The 3,4,5-trimethoxybenzylidene group in the target compound contrasts with simpler benzylidene substituents in analogs such as 3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide (), where a thiophene replaces the trimethoxybenzene.
  • Propanamide Linker and Aryl Moieties :
    • The 2-ethoxyphenyl group distinguishes the target compound from analogs like N-(4-hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide (), which features a 4-hydroxyphenyl group. Ethoxy substituents generally increase metabolic stability compared to hydroxyl groups, reducing susceptibility to glucuronidation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP Bioactivity Notes
Target Compound C₂₄H₂₅N₂O₅S₂ 493.6 3,4,5-Trimethoxybenzylidene, 2-ethoxyphenyl ~3.8 Potential antitubulin activity due to trimethoxybenzylidene
Analog C₁₇H₁₃N₂O₂S₃ 389.5 Thiophen-2-ylmethylidene, phenyl ~2.9 Enhanced solubility due to thiophene
Analog C₂₀H₁₈N₂O₃S₂ 398.5 4-Methylbenzylidene, 3-hydroxyphenyl ~2.5 Higher polarity due to hydroxyl group
Analog C₂₀H₁₈N₂O₄S₂ 414.5 3-Methoxybenzylidene, 4-hydroxyphenyl ~2.7 Susceptible to phase II metabolism

Anticancer Potential

  • The 3,4,5-trimethoxybenzylidene group is structurally analogous to combretastatin A-4, a potent tubulin polymerization inhibitor . Compared to its analog with a 4-methylbenzylidene group (), the target compound’s trimethoxy substitution likely enhances binding to the colchicine site of tubulin, as seen in preclinical studies of similar derivatives .
  • Thiazolidinone derivatives with thiophene substituents (e.g., ) exhibit moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~15 μM), whereas trimethoxy-substituted analogs show improved potency (IC₅₀ ~5 μM) .

Enzyme Inhibition

  • The rhodanine core is a known scaffold for α-glucosidase inhibitors. The target compound’s ethoxyphenyl group may reduce off-target effects compared to hydroxyphenyl analogs (), which exhibit stronger hydrogen bonding with enzyme active sites but lower selectivity .

Q & A

Q. What are the key synthetic strategies for synthesizing this thiazolidinone-based compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclization of thiourea derivatives to form the thiazolidinone core.
  • Knoevenagel condensation with 3,4,5-trimethoxybenzaldehyde to introduce the benzylidene moiety.
  • Amide coupling to attach the 2-ethoxyphenylpropanamide side chain. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. For instance, dimethylformamide (DMF) enhances solubility during condensation, while bases like piperidine accelerate the reaction . Monitoring via TLC and purification via column chromatography are standard .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry (e.g., E/Z isomerism in the benzylidene group) and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Q. What preliminary biological activities are associated with this compound’s structural analogs?

Similar thiazolidinone derivatives exhibit:

  • Anticancer activity : Inhibition of tubulin polymerization or kinase pathways (e.g., EGFR) .
  • Antimicrobial effects : Disruption of bacterial cell membranes via thioamide interactions .
  • Anti-inflammatory properties : COX-2 inhibition mediated by methoxyaryl groups . Preliminary assays (MTT, agar diffusion) are recommended to profile activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity during benzylidene formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring E-isomer formation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or ionic liquids improve regioselectivity .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during condensation . Computational modeling (DFT) predicts transition states to guide optimization .

Q. What structure-activity relationships (SARs) govern this compound’s pharmacological profile?

Key SAR insights from analogs:

  • Thioxo group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Trimethoxybenzylidene : Boosts lipophilicity and membrane permeability; methoxy positions influence target affinity .
  • 2-Ethoxyphenyl propanamide : Modulates solubility and metabolic stability via ethoxy substitution . Systematic substitution (e.g., replacing ethoxy with hydroxyl) and in vitro assays (IC₅₀ comparisons) are advised .

Q. What computational methods are suitable for predicting target interactions and optimizing bioavailability?

  • Molecular docking (AutoDock/Vina) : Screens against targets like tubulin or COX-2 to prioritize in vitro testing .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity .
  • ADMET prediction (SwissADME) : Forecasts logP, CYP450 interactions, and BBB permeability .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of thiazolidinone analogs?

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise .
  • Structural nuances : Confirm stereochemistry and purity via NMR/MS, as impurities or isomer mixtures skew results .
  • Meta-analysis : Cross-reference datasets from PubChem and peer-reviewed studies to identify consensus targets .

Methodological Recommendations

Q. What in vitro models are most relevant for evaluating anticancer potential?

  • Cell lines : Use NCI-60 panels or patient-derived xenograft (PDX) models for broad profiling .
  • Mechanistic assays : Flow cytometry (apoptosis), Western blot (kinase inhibition), and tubulin polymerization assays .

Q. How can synthetic scalability be balanced with green chemistry principles?

  • Solvent recycling : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recovery : Immobilize Lewis acids on silica to reduce waste .

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